molecular formula C44H28O14 B584611 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid CAS No. 85531-20-0

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Cat. No.: B584611
CAS No.: 85531-20-0
M. Wt: 780.694
InChI Key: SDGIRVLQYCRWQF-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is a complex organic compound known for its multiple ester and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid typically involves multiple esterification reactions. The process begins with the preparation of intermediate compounds, each involving the reaction of a benzoyl chloride derivative with a hydroxybenzoic acid derivative under acidic conditions. The final product is obtained through a series of these esterification steps, each requiring careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing automated reactors to maintain precise reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, replacing the acetyloxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its multiple functional groups.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors. The benzoyl groups can participate in binding interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Aspirin (Acetylsalicylic acid): Similar in structure due to the presence of acetyloxy and benzoyl groups.

    Salicylic acid derivatives: Share the benzoyl and hydroxybenzoic acid moieties.

Uniqueness

This compound’s unique structure allows for a wide range of chemical modifications, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGIRVLQYCRWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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